(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propyl-1,3-thiazolidin-4-one (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propyl-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0889883
InChI: InChI=1S/C21H19N3OS/c1-2-12-24-20(25)19(26-21(24)23-16-8-4-3-5-9-16)13-15-14-22-18-11-7-6-10-17(15)18/h3-11,13-14,22H,2,12H2,1H3/b19-13+,23-21?
SMILES: CCCN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=CC=C4
Molecular Formula: C21H19N3OS
Molecular Weight: 361.5 g/mol

(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propyl-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC0889883

Molecular Formula: C21H19N3OS

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propyl-1,3-thiazolidin-4-one -

Specification

Molecular Formula C21H19N3OS
Molecular Weight 361.5 g/mol
IUPAC Name (5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propyl-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H19N3OS/c1-2-12-24-20(25)19(26-21(24)23-16-8-4-3-5-9-16)13-15-14-22-18-11-7-6-10-17(15)18/h3-11,13-14,22H,2,12H2,1H3/b19-13+,23-21?
Standard InChI Key AOLQCHMPTZPIDA-RPDORSEYSA-N
Isomeric SMILES CCCN1C(=O)/C(=C\C2=CNC3=CC=CC=C32)/SC1=NC4=CC=CC=C4
SMILES CCCN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=CC=C4
Canonical SMILES CCCN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator